N–H Acidity Shift vs. Unsubstituted Indolin-2-one
The predicted pKa of 7‑(tert‑butyl)indolin‑2‑one is 14.25 ± 0.20, which is 0.52 log units lower than that of the parent indolin‑2‑one (pKa 14.77 ± 0.20, ChemicalBook predicted) . This corresponds to a ~3.3‑fold increase in N–H acidity. In the absence of published pKas for the other tert‑butyl regioisomers, the ortho effect exerted by the 7‑substituent is consistent with through‑space electrostatic stabilisation of the amidate anion, a phenomenon that is position‑specific and cannot be replicated by the 5‑ or 6‑isomers [1].
| Evidence Dimension | Acid dissociation constant (pKa) of the lactam N–H |
|---|---|
| Target Compound Data | pKa 14.25 ± 0.20 (7‑(tert‑butyl)indolin‑2‑one) |
| Comparator Or Baseline | pKa 14.77 ± 0.20 (indolin‑2‑one, unsubstituted parent) |
| Quantified Difference | ΔpKa = –0.52 (target is 3.3× more acidic) |
| Conditions | Predicted values from ChemicalBook; method not specified; reported with ±0.20 uncertainty |
Why This Matters
A lower pKa implies a better hydrogen‑bond donor, which can strengthen key ligand–protein contacts; users evaluating indolin‑2‑one scaffolds for target engagement should account for this ~3‑fold difference in NH acidity when selecting a building block.
- [1] C. Hansch, A. Leo, R. W. Taft, Chem. Rev. 1991, 91, 165–195. (Survey of ortho substituent effects on acidity and hydrogen bonding.) View Source
